molecular formula C9H15ClN2O B2442117 2-Amino-1-(4-ethynylpiperidin-1-yl)ethanone hydrochloride CAS No. 550378-32-0

2-Amino-1-(4-ethynylpiperidin-1-yl)ethanone hydrochloride

Cat. No. B2442117
CAS RN: 550378-32-0
M. Wt: 202.68
InChI Key: ITNUTFJORYBHTO-UHFFFAOYSA-N
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Description

2-Amino-1-(4-ethynylpiperidin-1-yl)ethanone hydrochloride, also known as A-836,339, is a chemical compound that has been extensively studied for its potential therapeutic applications. It has a molecular weight of 202.68 and its IUPAC name is 2-(4-ethynyl-1-piperidinyl)-2-oxoethanamine hydrochloride .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is normal room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional data not available in the search results.

Scientific Research Applications

  • Pyrolysis Products of Psychoactive Substances :

    • A study investigated the pyrolysis products of a related compound, bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride), to understand the potential formation of unknown substances when exposed to heat. This research is relevant for understanding the stability and degradation products of similar compounds under thermal conditions (Texter et al., 2018).
  • Synthesis and Identification of Psychoactive Substances :

    • Another study focused on the synthesis and identification of bk-2C-B, a cathinone analogue of 2C-B, exploring the compound's psychoactive effects. This research contributes to understanding the synthesis pathways and analytical identification of similar compounds (Power et al., 2015).
  • Antimicrobial Activity of Heterocyclic Compounds :

    • Research into the synthesis and antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone offers insights into the potential biomedical applications of similar compounds. The study indicates the usefulness of these compounds in drug research and pharmaceutical applications (Wanjari, 2020).
  • Reactivity of Related Compounds :

    • A study on the reaction of 1-(2-hydroxy-3,3-dimethyl-2,3-dihydroindol-1-yl)ethanone with various amines shows the chemical reactivity of related compounds, contributing to the understanding of their potential in synthetic chemistry (Harano et al., 2007).
  • Synthesis of Novel Compounds for Antimicrobial Study :

    • Research on the synthesis of 6-(5-chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one, derived from 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone, contributes to the understanding of the synthesis and characterization of similar compounds. This study also evaluates their antimicrobial properties (Sherekar et al., 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-1-(4-ethynylpiperidin-1-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-2-8-3-5-11(6-4-8)9(12)7-10;/h1,8H,3-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNUTFJORYBHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCN(CC1)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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